3-Methylisoquinoline-7-carbaldehyde
Description
3-Methylisoquinoline-7-carbaldehyde is a chemical compound that belongs to the isoquinoline family. It possesses a unique chemical structure and exhibits various biological activities. This compound is used extensively in scientific research due to its versatility and unique properties.
Properties
IUPAC Name |
3-methylisoquinoline-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-10-3-2-9(7-13)5-11(10)6-12-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCOPDGQCSZHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C=O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285271 | |
| Record name | 3-Methyl-7-isoquinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-92-2 | |
| Record name | 3-Methyl-7-isoquinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-7-isoquinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is an efficient method for the preparation of isoquinoline derivatives . This reaction typically involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve the selective extraction of coal tar, exploiting the fact that isoquinoline derivatives are more basic than quinoline derivatives . The compound can then be isolated from the mixture by fractional crystallization of the acid sulfate.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinoline-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methylisoquinoline-7-carbaldehyde is used in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. Its unique structure and properties enable its application in the development of new pharmaceuticals, the study of biological pathways, and the creation of advanced materials.
Mechanism of Action
The mechanism by which 3-Methylisoquinoline-7-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing biological processes . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in various biological systems.
Comparison with Similar Compounds
Biological Activity
3-Methylisoquinoline-7-carbaldehyde is a compound belonging to the isoquinoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Molecular Characteristics:
- IUPAC Name: this compound
- CAS Number: 1416713-92-2
- Molecular Weight: 171.19 g/mol
- Chemical Structure: The compound features a methyl group at the 3-position and a carbaldehyde functional group at the 7-position of the isoquinoline ring system.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction modulates biological pathways, influencing processes such as apoptosis, cell proliferation, and antimicrobial activity .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, isoquinoline derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve binding to bacterial proteins such as FtsZ, which is crucial for bacterial cell division .
Anticancer Properties
Research indicates that certain isoquinoline derivatives exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Isoquinoline derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Common Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Pomeranz–Fritsch Reaction: A widely used method for synthesizing isoquinoline derivatives.
- Selective Extraction from Coal Tar: This industrial method exploits the basicity of isoquinoline derivatives compared to quinolines.
Reaction Pathways
The compound undergoes various chemical reactions:
- Oxidation: Using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution Reactions: Nucleophilic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Recent Literature Review
A comprehensive review published in November 2024 summarizes novel isoquinoline alkaloids and their biological activities from 2019 to 2023. It emphasizes the ongoing exploration of isoquinolines as promising drug leads due to their diverse biological properties .
Antimicrobial Efficacy Study
A study examining the antibacterial activity of isoquinoline derivatives reported significant potency against MRSA strains. The minimum inhibitory concentrations (MICs) were found to be effective at low concentrations, indicating strong antibacterial properties .
Neuroprotective Research
Research focusing on neuroprotective effects highlighted that certain isoquinoline derivatives could mitigate neuronal damage in models of oxidative stress. These findings suggest potential applications in treating conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
